![molecular formula C18H10N4O5S2 B3880339 2-NITRO-N-{4-OXO-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BENZAMIDE](/img/structure/B3880339.png)
2-NITRO-N-{4-OXO-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BENZAMIDE
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Overview
Description
2-NITRO-N-{4-OXO-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BENZAMIDE is a complex organic compound that features a nitro group, an indole moiety, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N-{4-OXO-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-nitrobenzoyl chloride with a thiazolidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine derivative.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-NITRO-N-{4-OXO-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to strand breaks and inhibition of replication. The indole moiety can intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(3Z)-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-4-(2-OXO-1-PYRROLIDINYL)BENZOHYDRAZIDE
- **4-NITRO-N-[(5Z)-4-OXO-5-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BENZAMIDE
Uniqueness
The uniqueness of 2-NITRO-N-{4-OXO-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BENZAMIDE lies in its combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O5S2/c23-15(10-6-2-4-8-12(10)22(26)27)20-21-17(25)14(29-18(21)28)13-9-5-1-3-7-11(9)19-16(13)24/h1-8,25H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOFFKFXASAEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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